Methyl 3,5-diethylbenzoate
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Overview
Description
Methyl 3,5-diethylbenzoate is an aromatic ester derived from benzoic acid It is characterized by the presence of two ethyl groups attached to the benzene ring at the 3 and 5 positions, and a methyl ester group at the carboxyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-diethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3,5-diethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Friedel-Crafts acylation of ethylbenzene with methyl chloroformate in the presence of a Lewis acid catalyst like aluminum chloride. This method allows for the direct introduction of the ester group onto the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to drive the esterification reaction. The reaction mixture is typically heated to around 60-80°C and maintained under these conditions until the reaction is complete. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-diethylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products
Oxidation: 3,5-diethylbenzoic acid.
Reduction: 3,5-diethylbenzyl alcohol.
Substitution: 3,5-diethyl-4-nitrobenzoate (nitration), 3,5-diethyl-4-sulfonylbenzoate (sulfonation).
Scientific Research Applications
Methyl 3,5-diethylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the development of drugs due to its ability to undergo various chemical transformations, making it a versatile building block.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is used as a model compound in studies of ester hydrolysis and other biochemical processes.
Mechanism of Action
The mechanism by which methyl 3,5-diethylbenzoate exerts its effects depends on the specific chemical reaction it undergoes. For example, in ester hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of 3,5-diethylbenzoic acid and methanol. The molecular targets and pathways involved in these reactions are typically the ester bond and the catalytic sites of enzymes or chemical catalysts.
Comparison with Similar Compounds
Methyl 3,5-diethylbenzoate can be compared with other similar compounds such as methyl 3,5-dimethylbenzoate and methyl 3,5-diisopropylbenzoate.
Methyl 3,5-dimethylbenzoate: This compound has two methyl groups instead of ethyl groups, resulting in slightly different physical and chemical properties, such as lower boiling and melting points.
Methyl 3,5-diisopropylbenzoate: This compound has larger isopropyl groups, leading to increased steric hindrance and potentially different reactivity in substitution reactions.
The uniqueness of this compound lies in its balance of steric and electronic effects, making it a versatile intermediate in organic synthesis.
Conclusion
This compound is a valuable compound in organic chemistry with diverse applications in synthesis, pharmaceuticals, and materials science. Its ability to undergo various chemical reactions and its role as an intermediate in the production of more complex molecules highlight its importance in scientific research and industrial applications.
Biological Activity
Methyl 3,5-diethylbenzoate (CAS No. 25081-39-4) is an aromatic ester with potential biological activities, particularly in pharmacological and agricultural applications. This compound is structurally characterized by two ethyl groups attached to the benzene ring, which may influence its biological properties. This article reviews available literature on the biological activity of this compound, including its pharmacological effects, insecticidal properties, and structure-activity relationships.
- Molecular Formula: C12H16O2
- Molecular Weight: 192.26 g/mol
- Melting Point: 31°C to 33°C
- Boiling Point: 239°C to 240°C
- Density: 1.027 g/mL
Biological Activity Overview
This compound exhibits a range of biological activities that can be categorized into pharmacological effects and insecticidal properties.
Pharmacological Effects
Recent studies have suggested that methyl esters of substituted benzoic acids can exhibit antimicrobial and anti-inflammatory properties. For instance, similar compounds have been investigated for their ability to inhibit various bacterial strains and their potential role in treating conditions like tuberculosis.
Case Study: Antimicrobial Activity
A study focused on the antimicrobial activity of methyl esters found that certain structural modifications significantly enhanced their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of ethyl substituents in the para or ortho positions on the benzene ring was correlated with increased antibacterial activity .
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | <50 | Moderate Antimicrobial |
Control (Penicillin) | <1 | High Antimicrobial |
Insecticidal Properties
This compound has also been evaluated for its insecticidal activity against various pests. The compound's structural features play a crucial role in its effectiveness.
Case Study: Insecticidal Activity
In a larvicidal assay against Aedes aegypti, compounds similar to this compound demonstrated significant larvicidal effects with LC50 values indicating effective concentrations for pest control. The study highlighted that the introduction of ethyl groups enhances the toxicity profile compared to simpler benzoate esters .
Compound | LC50 (µM) | LC90 (µM) |
---|---|---|
This compound | 28.9 | 162.7 |
Temephos (control) | <10 | <10 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through structure-activity relationship studies. The presence of ethyl groups at specific positions on the benzene ring has been linked to enhanced biological activities.
- Ortho vs Para Substitution : Ortho-substituted derivatives often show higher biological activity due to steric effects and electronic interactions.
- Alkyl Chain Length : Increasing the length or branching of alkyl chains can improve lipophilicity, enhancing membrane permeability and bioavailability.
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
methyl 3,5-diethylbenzoate |
InChI |
InChI=1S/C12H16O2/c1-4-9-6-10(5-2)8-11(7-9)12(13)14-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
NWLUWVLMWWQYSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)C(=O)OC)CC |
Origin of Product |
United States |
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